molecular formula C12H13NO2 B7537159 2-methoxy-5-methyl-N-prop-2-ynylbenzamide

2-methoxy-5-methyl-N-prop-2-ynylbenzamide

Cat. No. B7537159
M. Wt: 203.24 g/mol
InChI Key: DTMKAXMWXVOIMZ-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-prop-2-ynylbenzamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. MP-10 has been found to have a variety of effects on the body, including analgesic, anti-inflammatory, and neuroprotective effects. In

Mechanism of Action

The exact mechanism of action of 2-methoxy-5-methyl-N-prop-2-ynylbenzamide is not fully understood, but it is thought to involve the modulation of the endocannabinoid system. The endocannabinoid system plays a key role in pain sensation, inflammation, and immune function, and modulating this system has been found to have therapeutic effects in a variety of conditions.
Biochemical and Physiological Effects
2-methoxy-5-methyl-N-prop-2-ynylbenzamide has been found to have a variety of biochemical and physiological effects on the body. In addition to its analgesic and anti-inflammatory effects, 2-methoxy-5-methyl-N-prop-2-ynylbenzamide has also been found to have neuroprotective effects. In a study on rats with induced Parkinson's disease, 2-methoxy-5-methyl-N-prop-2-ynylbenzamide was found to protect against the degeneration of dopaminergic neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-methoxy-5-methyl-N-prop-2-ynylbenzamide for lab experiments is its specificity. 2-methoxy-5-methyl-N-prop-2-ynylbenzamide has been found to have a high degree of specificity for the endocannabinoid system, which makes it a useful tool for studying this system in vitro and in vivo.
One limitation of 2-methoxy-5-methyl-N-prop-2-ynylbenzamide for lab experiments is its solubility. 2-methoxy-5-methyl-N-prop-2-ynylbenzamide has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-methoxy-5-methyl-N-prop-2-ynylbenzamide. One area of interest is in the development of new analgesic medications that target the endocannabinoid system. Another potential area of research is in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Conclusion
In conclusion, 2-methoxy-5-methyl-N-prop-2-ynylbenzamide is a synthetic compound with potential therapeutic properties, including analgesic, anti-inflammatory, and neuroprotective effects. The synthesis of 2-methoxy-5-methyl-N-prop-2-ynylbenzamide involves a multi-step process, and its mechanism of action is thought to involve the modulation of the endocannabinoid system. 2-methoxy-5-methyl-N-prop-2-ynylbenzamide has been the subject of numerous scientific studies, and there are a number of potential future directions for research on this compound.

Synthesis Methods

The synthesis of 2-methoxy-5-methyl-N-prop-2-ynylbenzamide involves the reaction of 2-methoxy-5-methylbenzoic acid with propargyl bromide in the presence of a base, followed by the reduction of the resulting propargylic acid with lithium aluminum hydride. The final product is obtained by reacting the resulting alcohol with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst.

Scientific Research Applications

2-methoxy-5-methyl-N-prop-2-ynylbenzamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of 2-methoxy-5-methyl-N-prop-2-ynylbenzamide is in the treatment of neuropathic pain. Studies have shown that 2-methoxy-5-methyl-N-prop-2-ynylbenzamide has a significant analgesic effect in animal models of neuropathic pain, without the side effects associated with traditional pain medications.
In addition to its analgesic properties, 2-methoxy-5-methyl-N-prop-2-ynylbenzamide has also been found to have anti-inflammatory effects. In a study on rats with induced arthritis, 2-methoxy-5-methyl-N-prop-2-ynylbenzamide was found to reduce inflammation and improve joint function.

properties

IUPAC Name

2-methoxy-5-methyl-N-prop-2-ynylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-4-7-13-12(14)10-8-9(2)5-6-11(10)15-3/h1,5-6,8H,7H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMKAXMWXVOIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-methyl-N-prop-2-ynylbenzamide

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